(1R,2S)-2-(Trifluoromethyl)cyclopropan-1-amine

Description

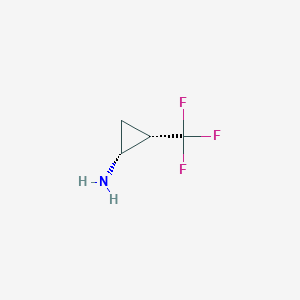

Structure

3D Structure

Properties

Molecular Formula |

C4H6F3N |

|---|---|

Molecular Weight |

125.09 g/mol |

IUPAC Name |

(1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine |

InChI |

InChI=1S/C4H6F3N/c5-4(6,7)2-1-3(2)8/h2-3H,1,8H2/t2-,3+/m0/s1 |

InChI Key |

UDWSAEWNKJDWHU-STHAYSLISA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]1N)C(F)(F)F |

Canonical SMILES |

C1C(C1N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation Reactions

The cyclopropane ring is typically formed by cyclopropanation of alkenes using carbene precursors such as diazo compounds or sulfur ylides. Transition metal catalysts (e.g., rhodium, copper complexes) are employed to facilitate the reaction under mild conditions, often in inert atmospheres with solvents like dichloromethane or toluene to optimize yield and stereoselectivity.

For example, in related cyclopropylamine derivatives, diazo compounds react with olefins in the presence of rhodium catalysts to yield cyclopropane rings with high stereocontrol.

Asymmetric Reduction and Chiral Catalysts

Asymmetric reduction methods, such as the Corey-Bakshi-Shibata (CBS) reduction, are used to prepare chiral intermediates that lead to the desired stereochemistry in the cyclopropane ring. The CBS catalyst, combined with borane reducing agents (e.g., borane-tetrahydrofuran or borane-N,N-diethylaniline), reduces prochiral ketones or related precursors to chiral alcohols or amines with high enantiomeric excess.

Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent can be introduced either by starting from trifluoromethylated aromatic precursors or by direct trifluoromethylation reactions. Common reagents include trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate salts (CF3SO2Na), which enable nucleophilic or radical trifluoromethylation under controlled conditions.

In some synthetic routes, the trifluoromethyl group is already present on the aromatic ring before cyclopropanation, simplifying downstream transformations.

Functional Group Transformations to Install the Amine

The amine group at the 1-position is typically introduced via:

- Hofmann rearrangement/degradation of amides derived from cyclopropanecarboxylic acid intermediates

- Reductive amination of cyclopropanecarboxaldehydes

- Azide intermediates converted to amines by reduction

For instance, a sequence involving amide formation followed by Hofmann degradation has been reported to convert cyclopropane intermediates into cyclopropylamines with retention of stereochemistry.

Representative Synthetic Route Example

A patent describing a related cyclopropylamine derivative with difluorophenyl substituents outlines the following key steps, which can be adapted for trifluoromethyl analogs:

Data Table: Key Reagents and Conditions

| Step | Reagents/Catalysts | Solvents | Conditions | Notes |

|---|---|---|---|---|

| CBS Reduction | CBS catalyst (oxazaborolidine), Borane-THF or Borane-DEPA | THF or suitable solvent | 0 °C to room temperature | High enantioselectivity |

| Cyclopropanation | Diazo compound or sulfur ylide, Rh or Cu catalyst | DCM, toluene | Inert atmosphere, mild heating | Stereoselective ring formation |

| Amide Formation | Amine or ammonia, coupling agents | Organic solvents | Room temperature to reflux | Prepares for Hofmann rearrangement |

| Hofmann Degradation | Sodium hypobromite or bromine + base | Aqueous or organic | Controlled temperature | Converts amide to primary amine |

| Salt Formation | Chiral acid (e.g., D-mandelic acid) | Ethanol or similar | Room temperature | Enhances purity and stereochemical stability |

Research Findings and Optimization

- The use of CBS asymmetric reduction is critical for obtaining the (1R,2S) stereochemistry with high enantiomeric excess (>95% ee) in the intermediate stage.

- Cyclopropanation reactions benefit from transition metal catalysts that provide high diastereoselectivity and yield, with rhodium catalysts often preferred for trifluoromethyl-substituted substrates.

- Hofmann degradation is a reliable method to convert amides to amines without racemization, preserving stereochemical integrity.

- Salt formation with chiral acids such as D-mandelic acid can improve the isolation and purification of the target amine, facilitating enantiomeric enrichment.

- Industrial scale-up requires optimization of catalyst loading, solvent choice, and reaction times to balance cost, yield, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(Trifluoromethyl)cyclopropan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like organolithium or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce amines or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-(Trifluoromethyl)cyclopropan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential effects on biological systems. Its chiral nature and functional groups make it a candidate for investigating enzyme interactions and metabolic pathways.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a pharmaceutical intermediate. Its structural features may impart desirable pharmacokinetic properties to drug candidates.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism by which (1R,2S)-2-(Trifluoromethyl)cyclopropan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing molecular pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within cells.

Comparison with Similar Compounds

Substituent Variations on the Cyclopropane Ring

The following table summarizes key structural analogs and their properties:

Key Differences and Implications

Stereochemistry : The (1R,2S) configuration of the target compound distinguishes it from the (1R,2R)-isomer (), which alters spatial orientation and receptor binding. For example, the (1R,2R)-isomer hydrochloride is used in specific receptor pathways due to its distinct three-dimensional interactions .

Substituent Effects: Trifluoromethyl (-CF₃): Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. This group also induces steric hindrance, affecting binding pocket accessibility . Aryl Substituents: Phenyl derivatives (e.g., 3,4-difluorophenyl in ) improve selectivity for enzymes like P2Y₁₂ (ticagrelor target) due to π-π stacking interactions .

Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for formulation. The free base form of the target compound may require derivatization for optimal pharmacokinetics.

Pharmaceutical Intermediates

- The 3,4-difluorophenyl analog (CAS 1402222-66-5) is a key intermediate in ticagrelor synthesis, highlighting the role of fluorine in antiplatelet activity .

- The racemic 2-(trifluoromethyl)phenyl derivative (CAS 1820575-84-5) is under investigation for kinase inhibition, leveraging the -CF₃ group’s ability to modulate ATP-binding pockets .

Stereochemical Impact

- The (1R,2S)-configuration in the target compound is critical for enantioselective synthesis. For example, impurities in ticagrelor intermediates (e.g., Imp-1 to Imp-4 in ) arise from stereochemical deviations, underscoring the need for precise synthesis .

Biological Activity

(1R,2S)-2-(Trifluoromethyl)cyclopropan-1-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The trifluoromethyl group significantly influences the compound’s binding affinity and selectivity towards various proteins, enzymes, or receptors. This interaction can modulate biological processes, leading to therapeutic effects.

Key Mechanisms:

- Binding Affinity : The trifluoromethyl group enhances the compound's ability to bind to target proteins.

- Selectivity : It shows selective activity towards specific receptors, which is critical for minimizing side effects in therapeutic applications.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

Several studies have highlighted the compound's potential as an antitumor agent. For instance:

- In vitro studies show that derivatives of this compound can inhibit cancer cell proliferation with IC50 values in the nanomolar range.

- Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through specific signaling pathways.

| Activity | IC50 Value (nM) | Cell Line |

|---|---|---|

| Antitumor Activity | 320 | H1975 (NSCLC) |

| Apoptosis Induction | 150 | PC9 |

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties:

- 5-HT Receptor Agonism : It has been reported to act as a selective agonist at the 5-HT2A receptor, which is implicated in mood regulation and anxiety disorders.

- CNS Activity : Preliminary studies indicate potential effects on central nervous system pathways, suggesting applications in treating neurological disorders.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications to the cyclopropane structure and the trifluoromethyl group can significantly impact biological activity.

Notable Findings:

- Substituent Effects : Variations in substituents on the cyclopropane ring can enhance or diminish receptor selectivity and potency.

- Configuration Influence : The enantiomeric configuration plays a vital role in determining agonist potency at specific receptors.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

-

Study on Antitumor Efficacy :

- Researchers evaluated the efficacy of this compound against various cancer cell lines. Results indicated significant inhibition of cell growth, supporting its development as an anticancer agent.

-

Neuropharmacological Assessment :

- In vivo studies demonstrated that this compound could reduce anxiety-like behaviors in animal models, indicating its potential application in treating anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.